molecular formula C19H22N2O2 B5009497 4-isopropyl-N-[3-(propionylamino)phenyl]benzamide

4-isopropyl-N-[3-(propionylamino)phenyl]benzamide

Cat. No. B5009497
M. Wt: 310.4 g/mol
InChI Key: HFVWWPOAADKOPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-isopropyl-N-[3-(propionylamino)phenyl]benzamide is a synthetic compound that belongs to the class of benzamide derivatives. It is commonly referred to as 4-IPP or IPPB. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 4-IPP is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. In addition, 4-IPP has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-IPP have been extensively studied. Studies have shown that it can reduce inflammation and pain in animal models of arthritis and inflammation. In addition, it has been shown to inhibit the growth of tumor cells in vitro and in vivo. 4-IPP has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-IPP in lab experiments is its specificity for COX-2 and LOX enzymes. This allows for the selective inhibition of these enzymes without affecting other pathways. However, one of the limitations of using 4-IPP is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 4-IPP. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. In addition, more studies are needed to fully understand the mechanism of action of 4-IPP and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-IPP involves the reaction of 4-isopropylbenzoic acid with thionyl chloride to form 4-isopropylbenzoyl chloride. This intermediate is then reacted with 3-aminophenylpropanoic acid to form 4-isopropyl-N-[3-(propionylamino)phenyl]benzamide. The synthesis of this compound has been optimized to increase the yield and purity of the final product.

Scientific Research Applications

4-IPP has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. In addition, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Studies have also shown that 4-IPP has the potential to modulate the immune system and may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

N-[3-(propanoylamino)phenyl]-4-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-4-18(22)20-16-6-5-7-17(12-16)21-19(23)15-10-8-14(9-11-15)13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFVWWPOAADKOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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